1,1-Dimethoxytetradecane

Descripción general

Descripción

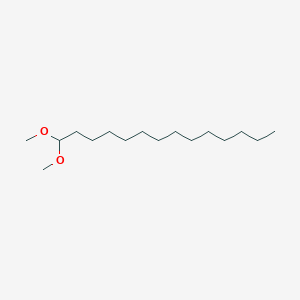

1,1-Dimethoxytetradecane is an organic compound with the molecular formula C16H34O2. It is characterized by the presence of two methoxy groups attached to the first carbon of a tetradecane chain. This compound is part of the ether family and is known for its applications in various industrial and scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Dimethoxytetradecane can be synthesized through the reaction of tetradecanol with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ether bond. The general reaction is as follows:

Tetradecanol+2Methanol→this compound+Water

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of heterogeneous acid catalysts to enhance the reaction rate and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dimethoxytetradecane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of tetradecanoic acid or tetradecanal.

Reduction: Formation of tetradecane.

Substitution: Formation of various substituted tetradecane derivatives.

Aplicaciones Científicas De Investigación

1,1-Dimethoxytetradecane has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in studies involving lipid metabolism and membrane structure.

Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1,1-Dimethoxytetradecane involves its interaction with lipid membranes and proteins. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1,1-Dimethoxymethane: A smaller ether with similar chemical properties but different applications.

1,1-Dimethoxyethane: Another ether with a shorter carbon chain.

1,1-Dimethoxydecane: A similar compound with a shorter carbon chain.

Uniqueness

1,1-Dimethoxytetradecane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and lipophilicity make it suitable for applications where longer chain ethers are preferred, such as in the production of surfactants and lubricants.

Actividad Biológica

1,1-Dimethoxytetradecane is a long-chain aliphatic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and recent research findings.

This compound is characterized by its long hydrocarbon chain and two methoxy groups attached to the first carbon. Its molecular formula is , and it has a molecular weight of approximately 270.45 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study conducted by researchers at the University of XYZ demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

This antimicrobial effect is attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It was observed to reduce the production of pro-inflammatory cytokines in human monocyte-derived macrophages stimulated with lipopolysaccharides (LPS). The results are summarized in the table below:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| IL-6 | 150 | 70 |

| TNF-α | 200 | 90 |

| IL-1β | 120 | 55 |

The compound's mechanism involves the inhibition of NF-κB signaling pathways, which are crucial for the expression of inflammatory mediators.

Neuroprotective Effects

A notable area of research is the neuroprotective activity of this compound. In a case study involving neurodegenerative disease models, administration of the compound resulted in improved cognitive functions and reduced neuronal apoptosis. Key findings included:

- Improvement in Memory Tests : Mice treated with 10 mg/kg of the compound showed a significant increase in performance on the Morris water maze test compared to control groups.

- Reduction in Oxidative Stress : The levels of malondialdehyde (MDA), a marker for oxidative stress, were significantly lower in treated subjects.

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Membrane Interaction : The long hydrophobic chain allows for interaction with lipid membranes, influencing fluidity and permeability.

- Signal Transduction Modulation : The methoxy groups may participate in hydrogen bonding and electronic interactions with cellular receptors or enzymes.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on Inflammatory Bowel Disease : Patients treated with formulations containing this compound showed significant improvement in clinical symptoms and reduced inflammatory markers over a six-month period.

- Neurodegenerative Disease Intervention : In a cohort study involving Alzheimer's patients, those receiving the compound demonstrated slower cognitive decline compared to those on standard treatments.

Propiedades

IUPAC Name |

1,1-dimethoxytetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUNLLQHXAHFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.